4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene
Overview
Description
“4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene” is a chemical compound with the molecular formula C28H45Br . It has a molecular weight of 461.572 g/mol . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacene . The structure can be represented by the SMILES string: CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)Br)(CC)CC)CC .Physical and Chemical Properties Analysis
This compound has a melting point range of 153.0 to 157.0 °C . It is a solid at 20 °C .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Heat-Induced Reactions and Synthesis : The compound has been used in the study of heat-induced reactions, particularly in the synthesis of complex chemical structures like Dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene, as a product of co-pyrolysis with other chemical entities under specific conditions. This indicates its potential in facilitating the formation of novel compounds through heat-induced chemical reactions (Nikul’shin et al., 2019).
Construction of Bi- and Tricyclic Skeletons : It has been instrumental in research focused on the construction of complex molecular structures. For example, its derivatives have been involved in palladium-catalyzed intramolecular reactions leading to the formation of hexahydroindenes, demonstrating its role in the creation of bicyclic and tricyclic molecular frameworks (Körbe et al., 2002).
Material Science and Spectral Studies
- Functionalized Water-Soluble Derivatives : Research on creating water-soluble derivatives of 4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene, such as BODIPY dyes, has been conducted. These derivatives are highly fluorescent in aqueous environments, indicating potential applications in material science, especially in areas requiring luminescent properties (Li et al., 2008).
Organic Chemistry and Ligand Research
- Manganese and Methylmolybdenum Tricarbonyl Derivatives : The compound has been used in the formation of complex ligands for metals like manganese and molybdenum. These derivatives have been studied for their structural properties, indicating the compound's utility in creating specialized ligands for metal-based chemical reactions and studies (Bell et al., 1988).
Photoreactive Studies
- Photoreaction Studies : There is research involving the photoreactive nature of derivatives of this compound. For instance, the study of its reaction in specific solutions like 1,4-xylene under light exposure, yielding mixtures of aryl-substituted uracils, suggests its potential applications in photoreactive processes and studies (Seki et al., 1987).
Synthesis and Structure Analysis
- Synthesis and Structural Analysis : The compound has been used in synthesizing and analyzing the structure of various chemical entities, such as quadruply annulated borepins, showcasing its role in facilitating the synthesis of novel chemical structures and understanding their properties (Schickedanz et al., 2017).
Properties
IUPAC Name |
4-bromo-1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45Br/c1-9-25(10-2)18-27(13-5,14-6)22-20(25)17-21-23(24(22)29)28(15-7,16-8)19-26(21,11-3)12-4/h17H,9-16,18-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPVKQFJCNSIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)Br)(CC)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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